ALX 40-4C

Description

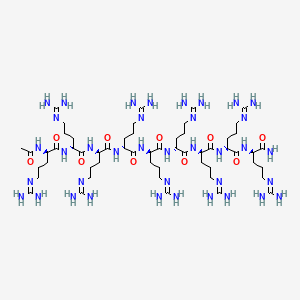

Structure

2D Structure

Properties

CAS No. |

153127-49-2 |

|---|---|

Molecular Formula |

C56H113N37O10 |

Molecular Weight |

1464.7 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C56H113N37O10/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m1/s1 |

InChI Key |

LGLVVVCSQBZONM-HCCLCSBVSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |

Other CAS No. |

153127-49-2 |

sequence |

RRRRRRRRR |

Synonyms |

ALX40 4C ALX40-4C N-alpha-acetyl-nona-D-arginine amide acetate N-alpha-acetylnona-D-arginine amide acetate |

Origin of Product |

United States |

Foundational & Exploratory

ALX 40-4C mechanism of action on CXCR4

An In-depth Technical Guide on the Mechanism of Action of ALX40-4C on CXCR4

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1] It is a 352-amino acid seven-transmembrane protein primarily expressed on various immune cells, including lymphocytes, monocytes, and neutrophils, as well as hematopoietic stem cells and progenitor cells.[2] The exclusive endogenous ligand for CXCR4 is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1).[1][3] The CXCL12/CXCR4 axis is fundamental to immune cell trafficking, hematopoiesis, and organogenesis.[1]

Dysregulation of the CXCL12/CXCR4 signaling pathway is implicated in numerous diseases. Notably, CXCR4 functions as a major co-receptor for T-cell line-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host T-cells.[1][2] Furthermore, this axis is heavily involved in cancer progression; its activation promotes tumor cell survival, proliferation, invasion, and metastasis to organs with high CXCL12 expression, such as the lungs, liver, and bone marrow.[1][3] Given its critical role in these pathologies, CXCR4 has emerged as a significant therapeutic target.[4][5]

ALX40-4C is a small peptide antagonist of the CXCR4 receptor.[6][7] Chemically identified as N-alpha-acetyl-nona-D-arginine amide acetate, it was one of the first CXCR4 inhibitors to be tested in human clinical trials for its therapeutic potential against HIV-1.[6][8] This document provides a comprehensive technical overview of the mechanism of action of ALX40-4C on CXCR4, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

ALX40-4C functions as a competitive antagonist of the CXCR4 receptor. Its primary mechanism involves direct binding to the receptor, thereby sterically hindering the interaction of both the natural ligand, CXCL12, and the HIV-1 envelope glycoprotein gp120.

2.1 Molecular Interaction with CXCR4

ALX40-4C specifically interacts with the second extracellular loop (ECL2) of the CXCR4 receptor.[6][8][9] This interaction is crucial as the ECL2, along with the N-terminus and other extracellular loops, forms the binding pocket for both CXCL12 and the V3 loop of HIV-1 gp120.[10] By occupying this critical site, ALX40-4C effectively blocks the conformational changes in CXCR4 that are necessary for downstream signaling and viral fusion.

2.2 Inhibition of Downstream Signaling

Upon binding of CXCL12, CXCR4 activates multiple intracellular signaling cascades. These are primarily G-protein-dependent pathways that lead to downstream effects, including activation of the PI3K/AKT pathway for cell survival and the JAK/STAT pathway.[3][11][12] ALX40-4C, by preventing CXCL12 from binding to CXCR4, inhibits the initiation of these signaling events. A key measurable effect of this inhibition is the blockade of CXCL12-induced calcium mobilization in peripheral blood lymphocytes (PBLs).[8]

While primarily an antagonist, some evidence suggests that ALX40-4C may act as a weak partial agonist under certain experimental conditions, potentially inducing a low level of G protein activation, especially in constitutively active CXCR4 mutants.[13]

2.3 Off-Target Activity

In addition to its action on CXCR4, ALX40-4C has been identified as an antagonist of the APJ receptor, a distinct GPCR, with an IC50 of 2.9 μM.[14][15] This off-target activity should be considered when interpreting experimental results.

Quantitative Data Summary

The biological activity of ALX40-4C has been quantified in various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Receptor Binding and Functional Inhibition

| Parameter | Description | Value | Cell/Assay Type | Reference(s) |

| Ki | Inhibition constant for SDF-1 binding to CXCR4 | 1 µM | Transfected 293T cells | [14][15] |

| IC50 | Inhibition of SDF-1-mediated calcium mobilization | ~20 nM | Human PBLs | [8] |

| IC50 | Antagonism of the APJ receptor | 2.9 µM | Transfected cells | [14][15] |

Table 2: Anti-HIV-1 Activity

| Parameter | Description | Value (µg/mL) | HIV-1 Strain / Env | Reference(s) |

| EC50 | 50% effective concentration | 0.34 ± 0.04 | HIV-1 NL4-3 | [14] |

| EC50 | 50% effective concentration | 0.37 ± 0.01 | NC10 | [14] |

| EC50 | 50% effective concentration | 0.18 ± 0.11 | HIV-1 HXB2 | [14] |

| EC50 | 50% effective concentration | 0.06 ± 0.02 | HC43 | [14] |

| CC50 | 50% cytotoxic concentration | 21 | N/A | [14] |

Signaling Pathways and Mechanisms of Inhibition

The following diagrams illustrate the CXCR4 signaling pathway and the inhibitory action of ALX40-4C.

Key Experimental Protocols

This section provides detailed methodologies for essential assays used to characterize the activity of ALX40-4C.

5.1 CXCR4 Competitive Binding Assay (Flow Cytometry-Based)

This assay quantifies the ability of a compound to compete with a known fluorescently labeled ligand for binding to CXCR4 on living cells.[16][17]

-

Objective: To determine the IC50 value of ALX40-4C for CXCR4 binding.

-

Materials:

-

Workflow Diagram:

Caption: Flow Cytometry-Based Binding Assay Workflow. -

Protocol:

-

Culture Jurkat cells to a density of approximately 0.5 x 10⁶ cells/mL.[16]

-

Prepare serial dilutions of ALX40-4C in assay buffer. Add 50 µL of each dilution to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no fluorescent ligand) controls.[16]

-

Add 50 µL of the Jurkat cell suspension to each well.[18]

-

Incubate the plate for 15 minutes at room temperature in the dark.[18]

-

Add 50 µL of fluorescently labeled CXCL12 solution (prepared at 4x the final concentration) to each well.[16]

-

Incubate for an additional 30 minutes at room temperature in the dark.[16]

-

Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).[18]

-

Remove the supernatant and wash the cells with fresh assay buffer. Repeat the centrifugation and supernatant removal.[18]

-

Resuspend the cell pellet in buffer or a fixative solution like 1% paraformaldehyde.[18]

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) for the cell population in each well.

-

Plot the MFI against the logarithm of the ALX40-4C concentration and fit a dose-response curve to calculate the IC50 value.

-

5.2 Calcium Mobilization Assay

This functional assay measures the inhibition of CXCL12-induced intracellular calcium flux, a hallmark of CXCR4 activation.[8][19]

-

Objective: To determine the potency of ALX40-4C in blocking CXCR4 signal transduction.

-

Materials:

-

Human PBLs or a CXCR4-expressing cell line.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Recombinant human CXCL12.

-

ALX40-4C.

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for kinetic reads.

-

-

Protocol:

-

Load cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye.

-

Resuspend the cells in a suitable buffer and plate them.

-

Pre-treat the cells by adding ALX40-4C at various concentrations and incubate for a defined period (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject CXCL12 at a predetermined concentration (e.g., its EC50, which for SDF-1 in PBLs is ~0.60 nM) to stimulate the cells.[8]

-

Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).

-

The peak fluorescence intensity corresponds to the magnitude of the calcium flux.

-

Calculate the percentage inhibition of the CXCL12-induced response at each ALX40-4C concentration and determine the IC50.

-

5.3 Chemotaxis (Transwell Migration) Assay

This assay assesses the ability of ALX40-4C to inhibit the directional migration of cells toward a CXCL12 gradient.[5][19]

-

Objective: To quantify the inhibitory effect of ALX40-4C on CXCR4-mediated cell migration.

-

Materials:

-

CXCR4-expressing cells (e.g., SupT1 cells, primary T-cells).[19]

-

Transwell inserts (typically with 5 µm pores for lymphocytes).[5]

-

24- or 96-well companion plates.

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA).

-

Recombinant human CXCL12.

-

ALX40-4C.

-

Cell viability/counting reagent (e.g., Calcein AM, Hoechst stain).[5]

-

-

Workflow Diagram:

Caption: Chemotaxis (Transwell Migration) Assay Workflow. -

Protocol:

-

Place chemotaxis buffer containing CXCL12 (at a concentration near its EC50 for migration) into the lower wells of the companion plate. Include negative control wells with buffer only.[19]

-

Harvest CXCR4-expressing cells, wash, and resuspend them in chemotaxis buffer.

-

Pre-incubate the cells with various concentrations of ALX40-4C for 15-30 minutes at room temperature.

-

Place the Transwell inserts into the wells of the companion plate.

-

Add the cell suspension (containing ALX40-4C) to the upper chamber of each Transwell insert.

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (typically 2-4 hours).

-

After incubation, remove the inserts. The number of cells that have migrated through the porous membrane into the lower chamber is then quantified.

-

Quantification can be done by lysing the cells in the lower chamber and using a fluorescent DNA-binding dye, or by pre-labeling cells and reading fluorescence, or by direct cell counting via image cytometry.[5]

-

Calculate the percent inhibition of migration for each ALX40-4C concentration relative to the CXCL12-only positive control and determine the IC50.

-

Conclusion

ALX40-4C is a potent peptide-based competitive antagonist of the CXCR4 receptor. Its mechanism of action is centered on its ability to bind to the second extracellular loop of CXCR4, thereby preventing the binding of the natural ligand CXCL12 and blocking the entry of X4-tropic HIV-1 strains.[6][8][9] This antagonism effectively abrogates downstream signaling pathways responsible for cell migration, proliferation, and survival. The quantitative data and experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of ALX40-4C and other CXCR4-targeting agents in fields such as oncology and virology.

References

- 1. conigen.com [conigen.com]

- 2. news-medical.net [news-medical.net]

- 3. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALX 40-4C | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CXCR4 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 12. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. taiclone.com [taiclone.com]

- 16. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 17. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 19. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

ALX 40-4C: A Dual Antagonist of CXCR4 and APJ Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ALX 40-4C, a small peptide inhibitor, and its role as a dual antagonist for the C-X-C chemokine receptor type 4 (CXCR4) and the Apelin Receptor (APJ). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Core Antagonistic Properties of this compound

This compound has been identified as a competitive antagonist for both the CXCR4 and APJ receptors. Its inhibitory activity has been quantified through various in vitro assays, providing valuable data for its characterization.

Quantitative Data Summary

The following tables summarize the key inhibitory and functional concentrations of this compound against its target receptors.

| Target Receptor | Ligand | Assay Type | Parameter | Value | Cell Line/System | Reference |

| CXCR4 | SDF-1 (CXCL12) | Competitive Binding | Kᵢ | 1 µM | Not Specified | [1][2] |

| CXCR4 | SDF-1 (CXCL12) | Calcium Mobilization | IC₅₀ | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | [3] |

| APJ | Apelin-13 | Competitive Binding | IC₅₀ | 2.9 µM | HEK293 cells expressing APJ | [1] |

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the natural ligands of CXCR4 (SDF-1/CXCL12) and APJ (Apelin). Understanding these pathways is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

CXCR4 Signaling Pathway

SDF-1 binding to CXCR4 activates multiple intracellular signaling pathways, primarily through Gαi-protein coupling, leading to cell migration, proliferation, and survival. This compound competitively inhibits this binding, thereby blocking these downstream effects.

References

An In-depth Analysis of the Binding Affinity of ALX40-4C to the CXCR4 Receptor

This technical guide provides a comprehensive overview of the binding affinity of ALX40-4C, a small peptide inhibitor, to its primary target, the C-X-C chemokine receptor type 4 (CXCR4). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to ALX40-4C and CXCR4

The CXCR4 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including leukocyte trafficking, hematopoiesis, and embryonic development.[1] Its natural ligand is the chemokine Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12). The SDF-1/CXCR4 signaling axis is also implicated in pathological conditions, notably in HIV-1 entry into T-cells and in the metastasis of numerous cancers.[2][3]

ALX40-4C is a small peptide antagonist of the CXCR4 receptor.[4][5] It functions by competitively inhibiting the binding of SDF-1 to CXCR4, thereby blocking its downstream signaling pathways.[6][7] ALX40-4C has been shown to interact with the second extracellular loop of the CXCR4 receptor.[4][6] This guide delves into the specific quantitative measures of this interaction and the experimental protocols used for their determination.

Quantitative Binding Affinity Data

The binding affinity and functional inhibition of ALX40-4C have been quantified using various assays. The key parameters, including the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), are summarized below.

| Parameter | Value | Assay Type | Target Receptor | Notes | Source |

| Kᵢ | 1 µM | SDF-1 Competition Binding | CXCR4 | Measures the affinity of ALX40-4C in displacing the natural ligand SDF-1. | [5][6][8] |

| IC₅₀ | ~20 nM | SDF-1 Mediated Calcium Mobilization | CXCR4 | Measures the functional inhibition of SDF-1-induced signaling in peripheral blood lymphocytes (PBLs). | [7][9] |

| IC₅₀ | 2.9 µM | Ligand Binding Assay | APJ Receptor | ALX40-4C also acts as an antagonist on the APJ receptor, a secondary target. | [6][8] |

CXCR4 Signaling and Inhibition by ALX40-4C

The binding of the chemokine SDF-1 to its receptor CXCR4 initiates a cascade of intracellular signaling events, primarily through the activation of G proteins, leading to cellular responses such as calcium mobilization and chemotaxis. ALX40-4C acts as a competitive antagonist, physically blocking the binding site for SDF-1 and thereby preventing the initiation of this signaling cascade.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding and functional inhibition characteristics of ALX40-4C.

Radioligand Competition Binding Assay

This assay quantitatively determines the affinity of a compound (ALX40-4C) by measuring its ability to compete with a radiolabeled ligand (radiolabeled SDF-1) for binding to the target receptor (CXCR4).

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells are transfected with plasmids engineered to express the human CXCR4 receptor on the cell surface.[7]

-

Incubation: The CXCR4-expressing cells are incubated in a binding buffer containing a fixed concentration of radiolabeled SDF-1 and varying concentrations of the competitor, ALX40-4C.

-

Separation: The incubation is terminated by separating the cells from the binding buffer via centrifugation. This step isolates the cells with the bound ligands from the unbound ligands in the supernatant.[6]

-

Washing: The cell pellet is washed with cold binding buffer to remove any remaining non-specifically bound radioligand.[6]

-

Quantification: The amount of bound radioligand is determined by measuring the gamma emissions from the cell pellet using a gamma counter.[6]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. The IC₅₀ is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by agonist binding. Specifically, it assesses how ALX40-4C inhibits the rise in intracellular calcium that normally occurs when SDF-1 binds to CXCR4.

Methodology:

-

Cell Preparation: Peripheral blood lymphocytes (PBLs), which endogenously express CXCR4, are isolated and prepared for the assay.[7][9]

-

EC₅₀ Determination of Agonist: First, the 50% effective concentration (EC₅₀) of SDF-1 is determined. This is the concentration of SDF-1 that elicits a half-maximal calcium response in the PBLs.[9]

-

Inhibition Assay: The PBLs are then incubated with the predetermined EC₅₀ concentration of SDF-1 in the presence of varying concentrations of ALX40-4C.[7][9]

-

Signal Measurement: The intracellular calcium mobilization (calcium flux) is measured using a calcium-sensitive fluorescent dye and a fluorometric imaging plate reader or flow cytometer.

-

Data Analysis: The results are plotted to show the inhibition of the SDF-1-induced calcium signal by ALX40-4C. The concentration of ALX40-4C that causes a 50% reduction in the calcium signal is determined as the IC₅₀ value.[9]

Flow Cytometry-Based Competition Assay

A more contemporary, non-radioactive alternative for assessing binding competition involves the use of a fluorescently labeled ligand and flow cytometry.

Methodology:

-

Cell Preparation: Jurkat cells, which endogenously express CXCR4, are used as the source of the receptor.[10]

-

Competition Reaction: A fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12AF647) is incubated with the Jurkat cells in the presence of unlabeled competitor compounds, such as ALX40-4C, at various concentrations.[10][11]

-

Washing and Fixation: Cells are washed to remove unbound ligands and then fixed with paraformaldehyde to stabilize the cell-ligand interaction.[10]

-

Flow Cytometry Analysis: The fluorescence of individual cells is quantified using a flow cytometer. The specific fluorescent signal from the labeled ligand bound to the cells is measured.[10]

-

Data Analysis: A decrease in the mean fluorescence intensity indicates that the unlabeled compound has displaced the fluorescently labeled CXCL12 from the CXCR4 receptor. This allows for the identification and quantification of compounds that interfere with ligand binding.[11]

References

- 1. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis of CXCR4 Sulfotyrosine Recognition by the Chemokine SDF-1/CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALX 40-4C | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. taiclone.com [taiclone.com]

- 9. researchgate.net [researchgate.net]

- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

ALX 40-4C: A Technical Guide to its Structure, Mechanism, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX 40-4C is a potent, small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), a key coreceptor for X4 strains of the human immunodeficiency virus (HIV-1). It also demonstrates antagonistic activity at the apelin receptor (APJ). This technical guide provides a comprehensive overview of the structure, peptide sequence, and biological activity of this compound. Detailed experimental protocols for its characterization, including synthesis and binding assays, are presented. Furthermore, the signaling pathways modulated by this compound are elucidated through detailed diagrams, offering a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

Core Structure and Peptide Sequence

This compound is a synthetic oligopeptide characterized by its highly cationic nature. Its structure is defined as N-alpha-acetyl-nona-D-arginine amide. The peptide consists of nine D-isomers of arginine, with an acetyl group at the N-terminus and an amide group at the C-terminus. This modification enhances its stability and resistance to proteolytic degradation.

Peptide Sequence: Ac-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-NH2

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on CXCR4 and antagonistic properties at the APJ receptor.

| Target | Assay Type | Parameter | Value | Reference |

| CXCR4 | SDF-1 Binding Inhibition | Ki | 1 µM | [1][2][3] |

| HIV-1 NL4-3 (NC10) Inhibition | EC50 | 0.34 ± 0.04 µg/mL | [1] | |

| HIV-1 HXB2 (HC43) Inhibition | EC50 | 0.18 ± 0.11 µg/mL | [1] | |

| Cytotoxicity | CC50 | 21 µg/mL | [1] | |

| APJ Receptor | Apelin Binding Inhibition | IC50 | 2.9 µM | [1][2][3][4] |

| HIV-1 gp120/APJ-mediated Fusion (IIIB isolate) | IC50 | 3.41 µM | [1] | |

| HIV-1 gp120/APJ-mediated Fusion (89.6 isolate) | IC50 | 3.1 µM | [1] |

Experimental Protocols

Synthesis of this compound (N-alpha-acetyl-nona-D-arginine amide)

A plausible method for the synthesis of this compound is through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis of this compound

Caption: Solid-phase synthesis workflow for this compound.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

First Amino Acid Coupling: Couple the first Fmoc-D-Arg(Pbf)-OH to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the arginine side chain.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled arginine using a solution of piperidine in DMF.

-

Peptide Chain Elongation: Repeat the coupling and deprotection steps for the remaining eight D-arginine residues.

-

N-terminal Acetylation: After the final deprotection step, acetylate the N-terminus of the nona-arginine peptide using acetic anhydride and a base.

-

Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the Pbf protecting groups from the arginine side chains.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

CXCR4 Competitive Binding Assay

This protocol describes a flow cytometry-based assay to determine the ability of this compound to compete with the natural ligand, CXCL12, for binding to CXCR4 expressed on living cells.

Workflow for CXCR4 Competitive Binding Assay

Caption: Flow cytometry-based CXCR4 competitive binding assay.

Methodology:

-

Cell Preparation: Use a cell line that endogenously expresses CXCR4, such as the human T-cell line Jurkat. Culture the cells to the appropriate density and wash them with an assay buffer (e.g., HBSS with HEPES and BSA).

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a negative control (buffer only) and a positive control (unlabeled CXCL12).

-

Incubation with Compound: Add the diluted this compound or controls to the cells in a 96-well plate and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Addition of Labeled Ligand: Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 (e.g., Alexa Fluor 647-conjugated CXCL12) to all wells.

-

Competitive Binding: Incubate the plate for a sufficient time (e.g., 30-60 minutes) at room temperature, protected from light, to allow for competitive binding to occur.

-

Washing: Wash the cells to remove unbound labeled ligand. This can be done by centrifugation and resuspension in fresh assay buffer.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-associated labeled CXCL12.

-

Data Analysis: The reduction in fluorescence intensity in the presence of this compound is indicative of its binding to CXCR4. Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

This compound exerts its biological effects by modulating the signaling pathways downstream of CXCR4 and the APJ receptor.

Inhibition of CXCR4 Signaling

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12 (SDF-1), activates multiple downstream signaling cascades involved in cell migration, proliferation, and survival. This compound acts as a competitive antagonist, blocking the binding of CXCL12 and thereby inhibiting these downstream effects.

CXCR4 Signaling Pathway and Inhibition by this compound

Caption: this compound antagonizes apelin-induced APJ receptor signaling.

Clinical Development and Applications

This compound was one of the first CXCR4 inhibitors to be evaluated in human clinical trials for the treatment of HIV-1 infection. P[5]hase I/II trials demonstrated that the drug was well-tolerated in asymptomatic HIV-infected patients. H[5]owever, significant and consistent reductions in viral load were not observed, which was partly attributed to the fact that only a subset of the enrolled patients harbored HIV-1 strains that exclusively use the CXCR4 coreceptor.

[5]Despite its limited success as an anti-HIV therapeutic, the study of this compound has been instrumental in validating CXCR4 as a viable drug target. Its well-characterized structure and mechanism of action make it a valuable tool compound for research into CXCR4 and APJ receptor biology and for the development of new therapeutics targeting these receptors for various diseases, including cancer and inflammatory conditions.

Conclusion

This compound is a well-defined peptide antagonist of the CXCR4 and APJ receptors. This guide provides core technical information on its structure, activity, and methods of study. The detailed protocols and signaling pathway diagrams serve as a practical resource for scientists and researchers, facilitating further investigation into the therapeutic potential of targeting these important GPCRs.

References

- 1. pnas.org [pnas.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

ALX 40-4C: A Technical Guide to a Pioneering CXCR4 Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

ALX 40-4C, a synthetic nonapeptide composed of D-arginine residues, emerged as a first-in-class antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Initially investigated for its potential as an anti-HIV-1 agent, this compound's development provided critical insights into the role of chemokine receptors as viral co-receptors and paved the way for a new class of therapeutic agents. This document provides a comprehensive technical overview of this compound, detailing its discovery and history, mechanism of action, and key preclinical and clinical findings. Detailed experimental methodologies and signaling pathway diagrams are presented to offer a complete resource for the scientific community.

Introduction and Historical Context

This compound, with the chemical structure Ac-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-NH2, is a small peptide inhibitor of the CXCR4 receptor.[1] Its development predates the definitive identification of chemokine receptors as essential co-receptors for HIV-1 entry into host cells. The investigation into this compound was a seminal step in validating the concept of targeting host factors, specifically co-receptors, as a viable anti-retroviral strategy.

The history of this compound is notable as it was the first CXCR4 inhibitor to be evaluated in human clinical trials for the treatment of HIV-1 infection.[2][3] These early Phase I/II trials were conducted before the widespread availability of viral tropism assays, which later became crucial for patient selection in co-receptor antagonist therapies.[2] Although this compound did not proceed to late-stage clinical development for HIV-1, the knowledge gained from its study was invaluable for the subsequent development of other CXCR4 antagonists, such as Plerixafor (AMD3100).

Mechanism of Action

This compound exerts its biological effects primarily through the competitive antagonism of the CXCR4 receptor.

Inhibition of HIV-1 Entry

For T-cell tropic (X4) strains of HIV-1, the viral envelope glycoprotein gp120 must bind to both the primary CD4 receptor and the CXCR4 co-receptor on the surface of a target T-cell to initiate membrane fusion and viral entry. This compound directly binds to the CXCR4 receptor, specifically interacting with the second extracellular loop, thereby sterically hindering the binding of the gp120 V3 loop.[2][3] This blockade prevents the conformational changes in the viral envelope necessary for fusion and effectively inhibits the entry of X4-tropic HIV-1 strains into host cells.

Antagonism of the CXCL12/CXCR4 Axis

The natural ligand for CXCR4 is the chemokine stromal cell-derived factor-1 (SDF-1), now known as CXCL12. The CXCL12/CXCR4 signaling axis is crucial for a multitude of physiological processes, including hematopoiesis, immune cell trafficking, and embryonic development. By binding to CXCR4, this compound competitively inhibits the binding of CXCL12, thereby blocking its downstream signaling pathways.

Preclinical and Clinical Data

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/Assay | Reference |

| Ki | 1 µM | Inhibition of SDF-1 binding to CXCR4 | [1] |

| IC50 | 2.9 µM | APJ Receptor Binding | [1] |

| IC50 | ~20 nM | Inhibition of SDF-1-mediated calcium mobilization in PBLs | [2] |

| EC50 (HIV-1 NL4-3) | 0.34 ± 0.04 µg/mL | Anti-HIV-1 Activity | [1] |

| EC50 (HIV-1 HXB2) | 0.18 ± 0.11 µg/mL | Anti-HIV-1 Activity | [1] |

| CC50 | 21 µg/mL | Cytotoxicity in Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

Table 2: Phase I/II Clinical Trial Overview (Doranz et al., 2001)

| Parameter | Details | Reference |

| Study Population | 40 asymptomatic HIV-infected patients | [2] |

| Study Design | Phase I/II, dose-escalation | [2] |

| Key Finding | This compound was well-tolerated in 39 of 40 patients. | [2] |

| Pharmacokinetics | Patients in the highest dose groups maintained plasma concentrations above the in vitro effective concentration for the majority of the one-month treatment period. | [2] |

| Efficacy | No significant or consistent reductions in viral load were observed. | [2] |

| Viral Tropism | Only 12 of the enrolled patients were found to harbor CXCR4-using (X4) viral strains. | [2] |

Experimental Protocols

SDF-1/CXCR4 Binding Assay

This protocol is based on the methodology described for determining the inhibition of radiolabeled ligand binding to its receptor.

-

Cell Preparation: 293T cells are transiently transfected with a plasmid expressing the human CXCR4 receptor.

-

Ligand Binding: Transfected cells are incubated with a fixed concentration of radiolabeled SDF-1 (e.g., ¹²⁵I-SDF-1) in a suitable binding buffer.

-

Competition: The binding reaction is performed in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by centrifugation or filtration.

-

Detection: The amount of bound radioactivity is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to chemokine stimulation.

-

Cell Preparation: Peripheral blood lymphocytes (PBLs) are isolated from whole blood.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

-

Stimulation: The dye-loaded cells are stimulated with a fixed concentration of SDF-1 in the presence of varying concentrations of this compound.

-

Detection: Changes in intracellular calcium concentration are monitored over time by measuring the fluorescence of the calcium-bound dye using a fluorometer or a flow cytometer.

-

Data Analysis: The concentration of this compound that inhibits 50% of the SDF-1-induced calcium mobilization (IC50) is determined.[2]

Anti-HIV-1 Activity Assay

This protocol describes a general method for assessing the antiviral efficacy of a compound.

-

Cell Culture: A susceptible T-cell line (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured.

-

Infection: The cells are infected with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3 or HXB2).

-

Treatment: The infected cells are cultured in the presence of serial dilutions of this compound.

-

Incubation: The cultures are incubated for a period sufficient to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The effective concentration of this compound that inhibits 50% of viral replication (EC50) is calculated.

Signaling Pathways and Visualizations

CXCL12/CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. This compound acts as an antagonist, blocking the initiation of these pathways.

Caption: CXCL12/CXCR4 signaling and its inhibition by this compound.

Experimental Workflow for Anti-HIV-1 Activity Assay

The following diagram illustrates the workflow for determining the efficacy of this compound against HIV-1 in vitro.

Caption: Workflow for in vitro anti-HIV-1 activity assessment.

Conclusion

This compound holds a significant place in the history of antiviral drug development. As the first CXCR4 antagonist to be tested in humans for HIV-1, it provided invaluable proof-of-concept for co-receptor inhibition. While its clinical development for HIV-1 was not pursued, the research surrounding this compound laid a critical foundation for the development of subsequent chemokine receptor antagonists for a variety of therapeutic indications. The data and methodologies detailed in this guide serve as a comprehensive resource for understanding this pioneering molecule and its impact on the field.

References

The Physiological Effects of CXCR4 Inhibition by ALX40-4C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), orchestrates cell trafficking, hematopoiesis, and immune responses. The CXCL12/CXCR4 axis is also implicated in the pathogenesis of various diseases, including HIV-1 entry into host cells, cancer metastasis, and inflammatory disorders. Consequently, the development of CXCR4 antagonists has been a significant focus of therapeutic research.

ALX40-4C, a small peptide inhibitor, was one of the first CXCR4 antagonists to be evaluated in human clinical trials. This technical guide provides an in-depth overview of the physiological effects of CXCR4 inhibition by ALX40-4C, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action

ALX40-4C is a nonapeptide that acts as a competitive antagonist of CXCR4. It directly binds to the receptor, specifically interacting with the second extracellular loop, thereby preventing the binding of its natural ligand, CXCL12, as well as the gp120 envelope protein of T-tropic (X4) strains of HIV-1.[1][2] This blockade of ligand binding inhibits the downstream signaling cascades that mediate the physiological and pathological functions of CXCR4.

Quantitative Data on ALX40-4C Activity

The inhibitory effects of ALX40-4C have been quantified in various in vitro and in vivo studies. The following tables summarize the key efficacy and pharmacokinetic parameters.

In Vitro Inhibitory Activity of ALX40-4C

| Parameter | Value | Assay | Cell Line/System | Reference |

| Ki (SDF-1 binding) | 1 µM | Competitive Binding Assay | --- | [3] |

| IC50 (SDF-1-mediated calcium mobilization) | ~20 nM | Calcium Mobilization Assay | Peripheral Blood Lymphocytes (PBLs) | [2] |

| EC50 (HIV-1 NL4-3 inhibition) | 0.34 ± 0.04 µg/mL | HIV-1 Inhibition Assay | NC10 | [3] |

| EC50 (HIV-1 HXB2 inhibition) | 0.18 ± 0.11 µg/mL | HIV-1 Inhibition Assay | HC43 | [3] |

| EC50 (env-recombinant HIV-1 NL4-3) | 0.38 ± 0.01 µg/mL | HIV-1 Inhibition Assay | NC10 | [3] |

| EC50 (env-recombinant HIV-1 HXB2) | 1.34 ± 0.06 µg/mL | HIV-1 Inhibition Assay | HC43 | [3] |

| CC50 (50% cytotoxic concentration) | 21 µg/mL | Cytotoxicity Assay | --- | [3] |

Pharmacokinetic Parameters of ALX40-4C in Humans (Phase I/II Clinical Trials)

Data from early clinical trials in asymptomatic HIV-infected patients. Dosing was administered intravenously.[4][5]

| Parameter | Dose Group | Value |

| Cmax (Maximum Serum Concentration) | High Dose | Levels above the effective concentration for the entire 1-month treatment period |

| Tolerability | All Doses | Well-tolerated in 39 out of 40 patients |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the physiological effects of ALX40-4C.

Calcium Mobilization Assay

This assay measures the ability of ALX40-4C to inhibit the intracellular calcium flux induced by SDF-1 binding to CXCR4.

Protocol:

-

Cell Preparation: Isolate peripheral blood lymphocytes (PBLs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Dye Loading: Load the PBLs with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, by incubating the cells with the dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove extracellular dye.

-

Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of ALX40-4C for a defined period (e.g., 15-30 minutes) at 37°C.

-

SDF-1 Stimulation: Stimulate the cells with a fixed concentration of SDF-1 (e.g., 0.5 nM, which is near the EC50 for SDF-1-induced calcium mobilization).[2]

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. The excitation and emission wavelengths will depend on the specific dye used (e.g., ~488 nm excitation and ~525 nm emission for Fluo-3).

-

Data Analysis: Calculate the percentage of inhibition of the calcium response at each concentration of ALX40-4C and determine the IC50 value.

Competitive Binding Assay

This assay quantifies the ability of ALX40-4C to compete with a radiolabeled ligand (e.g., ¹²⁵I-SDF-1) for binding to CXCR4.

Protocol:

-

Cell/Membrane Preparation: Use cells endogenously expressing CXCR4 (e.g., Jurkat cells) or cell membranes prepared from these cells.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Competition Reaction: In a 96-well plate, incubate the cells or membranes with a fixed concentration of radiolabeled SDF-1 and varying concentrations of unlabeled ALX40-4C.

-

Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 4°C.

-

Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of ALX40-4C that inhibits 50% of the specific binding of the radiolabeled SDF-1 (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

HIV-1 Entry Inhibition Assay

This assay assesses the ability of ALX40-4C to block the entry of T-tropic (X4) HIV-1 strains into target cells.

Protocol:

-

Target Cells: Use a cell line that expresses CD4 and CXCR4 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR).

-

Virus Stocks: Prepare stocks of X4-tropic HIV-1 strains (e.g., NL4-3).

-

Inhibition: Pre-incubate the target cells with varying concentrations of ALX40-4C for 1 hour at 37°C.

-

Infection: Add the HIV-1 virus to the pre-treated cells and incubate for a period sufficient for viral entry and one round of replication (e.g., 48 hours).

-

Quantification of Infection:

-

Luciferase Assay (for TZM-bl cells): Lyse the cells and measure luciferase activity using a luminometer.

-

p24 Antigen ELISA: Measure the amount of HIV-1 p24 antigen in the culture supernatant.

-

-

Data Analysis: Calculate the percentage of inhibition of viral entry at each concentration of ALX40-4C and determine the EC50 value.

Chemotaxis Assay

This assay evaluates the effect of ALX40-4C on the migration of cells towards a gradient of SDF-1.

Protocol:

-

Cell Preparation: Use cells that express CXCR4 and are known to migrate in response to SDF-1 (e.g., Jurkat cells or primary lymphocytes).

-

Transwell System: Use a Transwell chamber with a porous membrane (e.g., 5 or 8 µm pore size).

-

Chemoattractant Gradient: Place SDF-1 in the lower chamber of the Transwell plate.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of ALX40-4C.

-

Cell Seeding: Add the pre-treated cells to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for cell migration.

-

Quantification of Migration: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells and measuring the optical density.

-

Data Analysis: Determine the extent to which ALX40-4C inhibits cell migration towards the SDF-1 gradient.

Signaling Pathways and Visualizations

CXCR4 activation by CXCL12 initiates a complex network of intracellular signaling pathways that are broadly categorized into G-protein dependent and G-protein independent pathways. ALX40-4C, by blocking CXCL12 binding, prevents the activation of these cascades.

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events.

Experimental Workflow for ALX40-4C Inhibition of HIV-1 Entry

The following diagram illustrates the general workflow for assessing the inhibitory effect of ALX40-4C on HIV-1 entry using a luciferase reporter assay.

Physiological Effects of CXCR4 Inhibition by ALX40-4C

The blockade of CXCR4 by ALX40-4C has several notable physiological consequences, primarily related to its roles in HIV-1 infection and hematopoiesis.

Inhibition of HIV-1 Entry

As one of the primary co-receptors for HIV-1 entry, CXCR4 is a critical target for antiviral therapy, particularly for T-tropic viral strains that emerge in later stages of the disease. ALX40-4C was the first CXCR4 antagonist to be tested in humans for its anti-HIV-1 activity.[4] Clinical trials demonstrated that ALX40-4C was well-tolerated, but it did not lead to significant or consistent reductions in viral load in the overall study population.[2][4] This was largely because only a subset of the enrolled patients harbored HIV-1 strains that exclusively used the CXCR4 co-receptor.[4]

Effects on Hematopoiesis

The CXCL12/CXCR4 axis is crucial for the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. Inhibition of this axis can lead to the mobilization of these cells into the peripheral blood. While ALX40-4C was primarily investigated for its anti-HIV activity, its potential to mobilize HSPCs is a significant physiological effect. Although specific quantitative data on ALX40-4C-induced mobilization of CD34+ cells is limited in publicly available literature, the principle of CXCR4 antagonism leading to stem cell mobilization is well-established with other inhibitors like Plerixafor (AMD3100). Early clinical studies with ALX40-4C in HIV-positive individuals did not report adverse effects on hematopoiesis, suggesting that transient inhibition of CXCR4 is safe in this context.[2][4]

Conclusion

ALX40-4C is a pioneering CXCR4 antagonist that has provided valuable insights into the therapeutic potential and challenges of targeting this critical chemokine receptor. Its physiological effects are primarily centered on the inhibition of T-tropic HIV-1 entry and the potential for hematopoietic stem cell mobilization. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working on CXCR4-targeted therapies. The lessons learned from the development of ALX40-4C continue to inform the design and evaluation of next-generation CXCR4 inhibitors for a range of diseases.

References

- 1. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of affinity to hCXCR4 and mCXCR4 (IC50) [bio-protocol.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

ALX 40-4C: A Technical Comparison of the Trifluoroacetate Salt and Free Base Forms for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ALX 40-4C is a potent and selective antagonist of the CXCR4 and APJ receptors, playing a critical role in HIV-1 entry and other physiological processes. This technical guide provides a comprehensive overview of this compound, with a particular focus on the practical and theoretical differences between its commonly used trifluoroacetate (TFA) salt and its free base form. This document is intended to assist researchers in making informed decisions regarding the selection and application of this compound in their experimental designs. While extensive data exists for the TFA salt, information directly comparing it to the free base is limited. This guide consolidates the available quantitative data, details experimental protocols, and presents key signaling pathways to facilitate a deeper understanding of this important research compound.

Introduction to this compound

This compound is a synthetic peptide that has garnered significant interest for its potent inhibitory activity against the CXCR4 receptor, a key co-receptor for T-tropic (X4) strains of HIV-1. By binding to CXCR4, this compound effectively blocks the entry of the virus into host cells.[1] Furthermore, this compound has been identified as an antagonist of the APJ receptor, a G protein-coupled receptor with implications in cardiovascular regulation and other physiological functions.[2][3][4][5]

Due to its synthesis and purification via solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), this compound is most commonly available as a trifluoroacetate salt. The trifluoroacetic acid used in the purification process forms a salt with the basic residues of the peptide. While the TFA salt is widely used in research, it is crucial for scientists to understand the potential implications of the counter-ion on experimental outcomes and to consider the properties of the free base form.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of both the trifluoroacetate salt and the free base of this compound is essential for accurate experimental design and data interpretation.

| Property | This compound Trifluoroacetate Salt | This compound Free Base |

| Molecular Formula | C58H114F3N37O12[6][7][8] | C56H113N37O10[9] |

| Molecular Weight | 1578.76 g/mol [6][7][8] | 1464.7 g/mol [9] |

| CAS Number | Not explicitly available | 143413-49-4[2][9] |

| Appearance | Typically a white to off-white solid[10] | Information not readily available |

| Solubility | Generally soluble in aqueous buffers. Specific solubility data is not readily available. | Solubility may differ from the salt form, potentially being lower in aqueous solutions. It is recommended to determine solubility based on experimental requirements.[2][11] |

| Stability | Generally stable when stored at -20°C for extended periods (≥ 2 years).[2][9] | Stability may vary compared to the salt form. |

Note: The presence of the trifluoroacetate counter-ion contributes to the higher molecular weight of the salt form. This is a critical consideration for preparing solutions of a specific molarity.

Biological Activity

The majority of published biological activity data for this compound has been generated using the trifluoroacetate salt. While the peptide moiety is the active component, the salt form can influence the compound's behavior in biological assays. It is generally understood that the biological activity of the peptide itself is consistent between the salt and free base forms.[2][11]

| Target/Assay | Metric | Value (Trifluoroacetate Salt) |

| SDF-1/CXCR4 Binding | Ki | 1 µM[3][4] |

| APJ Receptor Binding | IC50 | 2.9 µM[2][3][4][5] |

| Anti-HIV-1 Activity (NL4-3, NC10) | EC50 | 0.34 ± 0.04 µg/mL, 0.37 ± 0.01 µg/mL[3] |

| Anti-HIV-1 Activity (HXB2, HC43) | EC50 | 0.18 ± 0.11 µg/mL, 0.06 ± 0.02 µg/mL[3] |

| Anti-HIV-1 Activity (NL4-3 env, NC10) | EC50 | 0.38 ± 0.01 µg/mL, 0.40 ± 0.0 µg/mL[3][9] |

| Anti-HIV-1 Activity (HXB2 env, HC43) | EC50 | 1.34 ± 0.06 µg/mL, 1.02 ± 0.29 µg/mL[3][9] |

| HIV-1 gp120/APJ-mediated Fusion (IIIB isolate) | IC50 | 3.41 µM[3][9] |

| HIV-1 gp120/APJ-mediated Fusion (89.6 isolate) | IC50 | 3.1 µM[3][9] |

| Cytotoxicity | CC50 | 21 µg/mL[3][9] |

Signaling Pathways and Experimental Workflows

To aid in the visualization of the mechanisms of action and experimental designs involving this compound, the following diagrams are provided.

References

- 1. jove.com [jove.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. ablinc.com [ablinc.com]

- 4. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu [bu.edu]

- 6. 4adi.com [4adi.com]

- 7. This compound Trifluoroacetate | CymitQuimica [cymitquimica.com]

- 8. This compound Trifluoroacetate|BLD Pharm [bldpharm.com]

- 9. molnova.com [molnova.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. hanc.info [hanc.info]

In Vivo Stability and Pharmacokinetics of ALX 40-4C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX 40-4C is a potent antagonist of the CXC chemokine receptor 4 (CXCR4) and the apelin receptor (APJ). Initially developed as an anti-HIV agent, its mechanism of action involves blocking the entry of X4 strains of HIV-1 into host cells by interfering with the interaction between the viral envelope protein gp120 and the CXCR4 coreceptor.[1][2][3] Furthermore, its activity as an APJ receptor antagonist suggests potential applications in other therapeutic areas where this signaling pathway is relevant.[2][3] This technical guide provides a comprehensive overview of the available data on the in vivo stability and pharmacokinetics of this compound, along with detailed experimental methodologies and an exploration of its associated signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, primarily from in vitro studies. A notable gap exists in the publicly available literature regarding specific in vivo pharmacokinetic parameters.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target | Notes |

| Ki | 1 µM | SDF-1 binding to CXCR4 | Inhibition constant for the displacement of the natural ligand SDF-1.[2][3] |

| IC50 | 2.9 µM | APJ Receptor | Concentration for 50% inhibition of the apelin receptor.[2][3] |

| EC50 | 0.06 - 0.37 µg/mL | Anti-HIV-1 Activity (various strains) | Effective concentration for 50% inhibition of HIV-1 replication in cell culture. |

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Study Type | Notes |

| Half-life (t½) | Data not available | Human | Phase I/II Clinical Trial | Specific quantitative data is not publicly available. |

| Clearance (CL) | Data not available | Human | Phase I/II Clinical Trial | Specific quantitative data is not publicly available. |

| Volume of Distribution (Vd) | Data not available | Human | Phase I/II Clinical Trial | Specific quantitative data is not publicly available. |

| Bioavailability | Data not available | Human | Phase I/II Clinical Trial | Administered intravenously in clinical trials. |

Note: While specific pharmacokinetic values are not available, a Phase I/II clinical trial reported that patients in the highest dose groups maintained plasma concentrations of this compound above the effective concentration for the majority of a one-month treatment period, suggesting a degree of in vivo stability.[1]

Experimental Protocols

In Vitro Ligand Binding Assay (for APJ Receptor)

This protocol outlines the methodology used to determine the inhibitory concentration (IC50) of this compound on the APJ receptor.

Objective: To quantify the binding affinity of this compound to the APJ receptor.

Materials:

-

Stably transfected cells expressing the APJ receptor.

-

Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free.

-

EDTA (0.5 nM).

-

Radiolabeled Apelin-13 (125I-Apelin-13).

-

Unlabeled Apelin-13.

-

This compound.

-

Binding buffer (50 nM Hepes, pH 7.4, 1 nM CaCl2, 5 nM MgCl2, 0.1% bovine serum albumin).

Procedure:

-

Harvest the stably transfected cells using PBS with 0.5 nM EDTA.

-

Wash the cells twice with PBS.

-

Perform ligand binding experiments in a final volume of 100 µL of binding buffer containing 5 x 10^5 cells.

-

Use a single concentration of 125I-Apelin-13 (0.2 nM).

-

Incubate the cells with the radiolabeled ligand in the absence or presence of increasing concentrations of unlabeled Apelin-13 or this compound.

-

Determine non-specific binding by adding a high concentration (1 µM) of unlabeled Apelin-13.

-

Incubate the samples for 90 minutes at room temperature.

-

Separate bound from free radioligand and quantify the bound radioactivity to determine the IC50 value of this compound.

Human Clinical Trial Protocol (Phase I/II)

The following provides a general overview of the design of the Phase I/II clinical trials conducted to evaluate the safety and anti-HIV-1 activity of this compound.

Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in asymptomatic HIV-infected patients.

Study Design:

-

Phase I/II, dose-escalating clinical trial.

-

A total of 40 asymptomatic HIV-infected patients were enrolled.

Treatment:

-

This compound was administered to patients.

-

Patients in the highest dose groups received treatment for a one-month period.

Pharmacokinetic Assessment:

-

Blood samples were collected from patients to measure plasma concentrations of this compound.

-

The specific analytical method for quantifying this compound in plasma is not detailed in the available literature.

Safety and Efficacy Monitoring:

-

Patients were monitored for adverse events throughout the study.

-

Viral load was measured to assess the anti-HIV-1 activity of the drug.

Signaling Pathways and Mechanisms of Action

CXCR4 Signaling Pathway

This compound acts as an antagonist at the CXCR4 receptor, thereby inhibiting the signaling cascade initiated by its natural ligand, CXCL12 (also known as SDF-1). This pathway is crucial for various physiological processes, and its dysregulation is implicated in diseases such as cancer and HIV infection.

References

ALX 40-4C: A Technical Guide to its Antagonistic Effect on SDF-1/CXCL12 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ALX 40-4C, a small peptide inhibitor of the CXCR4 receptor, and its effects on the SDF-1/CXCL12 signaling pathway. This document details the downstream consequences of this inhibition, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating CXCR4 antagonists.

Introduction: The SDF-1/CXCL12-CXCR4 Axis

The chemokine stromal cell-derived factor-1 (SDF-1), also known as CXCL12, is a critical signaling molecule involved in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune responses.[1][2][3] Its primary receptor, CXCR4, is a G-protein coupled receptor (GPCR) expressed on a wide variety of cells, including hematopoietic stem cells, lymphocytes, and endothelial cells.[2][4] The interaction between SDF-1 and CXCR4 triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival.[2][4] Dysregulation of the SDF-1/CXCR4 axis has been implicated in various pathologies, including cancer metastasis and HIV-1 entry into host cells, making it a prime target for therapeutic intervention.[4][5]

This compound: A Potent CXCR4 Antagonist

This compound is a small peptide that acts as a competitive antagonist of the CXCR4 receptor. It effectively blocks the binding of the endogenous ligand SDF-1/CXCL12, thereby inhibiting the downstream signaling pathways.[6] This antagonistic activity forms the basis of its therapeutic potential in conditions where the SDF-1/CXCR4 axis is pathologically overactive.

The SDF-1/CXCL12 Signaling Pathway and its Inhibition by this compound

Upon binding of SDF-1 to CXCR4, a conformational change in the receptor activates intracellular heterotrimeric G-proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate several downstream signaling cascades. The primary pathways activated by SDF-1/CXCR4 signaling include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and migration.[7]

This compound, by competitively binding to CXCR4, prevents the initial ligand-receptor interaction, thereby abrogating the activation of these downstream signaling cascades.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Inhibitory Constants of this compound

| Parameter | Value | Receptor | Ligand/Stimulus | Assay Type | Reference |

| Ki | 1 µM | CXCR4 | SDF-1/CXCL12 | Competitive Binding | [6] |

| IC50 | ~20 nM | CXCR4 | SDF-1/CXCL12 (0.5 nM) | Calcium Mobilization | [6] |

| IC50 | 2.9 µM | APJ | - | - | [6] |

Table 2: Comparative Inhibitory Activity of CXCR4 Antagonists

| Compound | IC50 | Assay Type | Cell Line | Reference |

| This compound | ~20 nM | Calcium Mobilization | PBLs | [6] |

| Ola-PEG | ~200 pM | Chemotaxis | Jurkat | [8][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on SDF-1/CXCL12 signaling.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Protocol:

-

Membrane Preparation: Homogenize cells expressing CXCR4 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[10]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled SDF-1 (e.g., [125I]SDF-1), and varying concentrations of this compound.[10] Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled SDF-1).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[10]

-

Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.[10]

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Protocol:

-

Cell Preparation: Culture CXCR4-expressing cells to 80-90% confluence. Harvest the cells and resuspend them in a serum-free medium.[11]

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.[12]

-

Assay Setup: Add SDF-1/CXCL12 to the lower chamber of a Transwell plate. Place the Transwell insert (with a porous membrane) into the well. Add the pre-incubated cell suspension to the upper chamber of the insert.[11][12]

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-5 hours).[11]

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[11]

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde).[13]

-

Stain the cells with a suitable stain (e.g., crystal violet or DAPI).[13]

-

Count the number of migrated cells in several fields of view using a microscope. Alternatively, the stain can be eluted and the absorbance measured.[13]

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon GPCR activation.

Protocol:

-

Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in a suitable buffer.[14]

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time (e.g., 30-60 minutes) at 37°C in the dark.[1][15] Wash the cells to remove excess dye.[14]

-

Compound Incubation: Pre-incubate the dye-loaded cells with different concentrations of this compound.

-

Measurement:

-

Data Analysis: Determine the peak fluorescence intensity for each condition. Calculate the percentage of inhibition of the calcium response by this compound at each concentration and determine the IC50 value.

Conclusion

This compound is a well-characterized antagonist of the CXCR4 receptor, effectively inhibiting the signaling cascade initiated by its natural ligand, SDF-1/CXCL12. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key in vitro assays. This information serves as a valuable resource for researchers in the fields of drug discovery and development who are focused on targeting the SDF-1/CXCR4 axis for therapeutic benefit.

References

- 1. hellobio.com [hellobio.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. research.tees.ac.uk [research.tees.ac.uk]

- 4. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SDF-1 inhibition targets the bone marrow niche for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. bu.edu [bu.edu]

- 15. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

ALX40-4C: In Vitro Cell-Based Assay Protocols for a CXCR4 Antagonist

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the in vitro cell-based characterization of ALX40-4C, a potent antagonist of the C-X-C chemokine receptor 4 (CXCR4). The provided protocols are designed to be adaptable for researchers in academic and industrial settings.

Introduction

ALX40-4C is a small peptide inhibitor of the chemokine receptor CXCR4.[1][2][3] It functions by interacting with the second extracellular loop of the CXCR4 receptor, thereby blocking the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[4] This inhibition of the CXCL12/CXCR4 signaling axis makes ALX40-4C a valuable tool for studying the physiological and pathological roles of this pathway, which is implicated in numerous processes including HIV-1 entry into cells, cancer metastasis, and inflammation.[5][6] ALX40-4C has also been identified as an antagonist for the APJ receptor.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for ALX40-4C based on available literature.

| Parameter | Value | Target | Comments |

| Ki | 1 µM | CXCR4 | Inhibition of SDF-1 binding.[1][3] |

| IC50 | 2.9 µM | APJ receptor | Antagonist activity.[1][3][7] |

| EC50 | 0.06 - 0.37 µg/mL | HIV-1 | Anti-HIV-1 effect (X4 strains).[8] |

| CC50 | 21 µg/mL | - | 50% cytotoxic concentration.[8] |

Signaling Pathway

The CXCL12/CXCR4 signaling pathway plays a crucial role in cell trafficking and development. ALX40-4C acts as a competitive antagonist, preventing the downstream signaling cascade initiated by CXCL12 binding to CXCR4.

Experimental Protocols

This section provides a detailed protocol for a competitive binding assay to determine the inhibitory potential of ALX40-4C on the CXCL12/CXCR4 interaction.

Protocol 1: Competitive Binding Assay using Flow Cytometry

This assay quantifies the ability of ALX40-4C to compete with a fluorescently labeled CXCL12 for binding to CXCR4 expressed on the surface of living cells.

Materials and Reagents:

-

Cell Line: Jurkat cells (or another cell line with high endogenous CXCR4 expression).

-

ALX40-4C: Stock solution prepared in an appropriate solvent (e.g., sterile water or PBS).

-

Fluorescently Labeled CXCL12: e.g., CXCL12-AF647.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Flow Cytometer: Equipped with the appropriate lasers for the chosen fluorophore.

-

96-well V-bottom plates.

Experimental Workflow:

Procedure:

-

Cell Preparation:

-

Culture Jurkat cells to a density of approximately 1-2 x 106 cells/mL.

-

Harvest cells by centrifugation and wash twice with ice-cold Assay Buffer.

-

Resuspend cells in Assay Buffer to a final concentration of 2 x 106 cells/mL.

-

-

Compound Preparation:

-

Prepare a 2X serial dilution of ALX40-4C in Assay Buffer in a separate 96-well plate. Include a vehicle control (buffer only).

-

-

Assay Plate Setup:

-

Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.

-

Add 50 µL of the 2X ALX40-4C serial dilutions (or vehicle) to the respective wells.

-

Incubate for 30 minutes at 4°C.

-

-

Competitive Binding:

-

Prepare a working solution of fluorescently labeled CXCL12 in Assay Buffer at a concentration that gives a robust signal (to be determined empirically, but typically in the low nM range).

-

Add 50 µL of the fluorescent CXCL12 solution to all wells.

-

Incubate for 1 hour at 4°C, protected from light.

-

-

Washing and Data Acquisition:

-

Wash the cells twice with 200 µL of ice-cold Assay Buffer to remove unbound ligand. Centrifuge at a low speed between washes.

-

Resuspend the cells in 200 µL of Assay Buffer.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis:

-

Calculate the Mean Fluorescence Intensity (MFI) for each concentration of ALX40-4C.

-

Normalize the data by setting the MFI of the vehicle control (no ALX40-4C) as 100% binding and the MFI of a control with a saturating concentration of unlabeled CXCL12 as 0% binding.

-

Plot the normalized MFI against the logarithm of the ALX40-4C concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion